An In-depth Technical Guide to Sodium Hexafluoroantimonate (NaSbF₆)
An In-depth Technical Guide to Sodium Hexafluoroantimonate (NaSbF₆)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium hexafluoroantimonate (NaSbF₆), an inorganic compound with significant applications in organic synthesis and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a catalyst and photoinitiator component relevant to industrial and research settings.
Chemical Formula and Structure
Sodium hexafluoroantimonate is an inorganic salt with the chemical formula NaSbF₆.[1][2] It is composed of a sodium cation (Na⁺) and a hexafluoroantimonate anion (SbF₆⁻).[1] The SbF₆⁻ anion possesses an octahedral geometry, with a central antimony (Sb) atom in the +5 oxidation state covalently bonded to six fluorine (F) atoms.[1] This stable, weakly coordinating anion is crucial to the compound's utility in chemical synthesis.[1]
The compound crystallizes as colorless or white crystals in the cubic system.[1][2]
Caption: Ionic structure showing the sodium cation (Na⁺) and the octahedral hexafluoroantimonate (SbF₆⁻) anion.
Physicochemical Properties
Sodium hexafluoroantimonate is a white to off-white crystalline powder.[3] It is soluble in water, though it undergoes slow hydrolysis.[1][2] It also shows solubility in polar organic solvents such as ethanol (B145695) and acetone.[4] Key physical and chemical properties are summarized in the tables below.
Table 1: General Properties of Sodium Hexafluoroantimonate
| Property | Value | Reference(s) |
| Chemical Formula | NaSbF₆ | [1][5] |
| IUPAC Name | Sodium hexafluoroantimony(1-) | [1] |
| CAS Number | 16925-25-0 | [1] |
| Molecular Weight | 258.74 g/mol | [5][6] |
| Appearance | Colorless crystals or white/off-white powder | [1][2][3] |
Table 2: Physicochemical Data for Sodium Hexafluoroantimonate
| Property | Value | Reference(s) |
| Density | 3.375 g/cm³ at 25 °C | [5] |
| Melting Point | 350 °C | [1] |
| Solubility in Water | 128.6 g/100 g at 20 °C; undergoes slow hydrolysis | [1][2] |
| Solubility in HF | 0.748 g/100 g at -78 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, acetonitrile | [4] |
Synthesis of Sodium Hexafluoroantimonate
Several synthetic routes to sodium hexafluoroantimonate have been developed, ranging from traditional laboratory-scale methods to more direct industrial processes.
Common Synthetic Routes:
-
Reaction of Antimony Pentafluoride and Sodium Fluoride (B91410): A direct combination reaction: SbF₅ + NaF → NaSbF₆.[2]
-
From Antimony Trioxide: Oxidation of antimony trioxide with bromine trifluoride in the presence of sodium fluoride.[2]
-
Neutralization: Reaction of hexafluoroantimonic acid (HSbF₆) with a sodium base like sodium hydroxide (B78521) or sodium carbonate.[1]
-
Direct Industrial Method: A modern, cost-effective method involves the direct reaction of industrial-grade sodium antimonate (B1203111) with hydrofluoric acid.[1][7]
Experimental Protocol: Industrial Synthesis from Sodium Antimonate
This protocol is based on a direct synthesis method that avoids the preparation of intermediate products like SbF₅ or HSbF₆.[7] It is designed for large-scale production.
Materials:
-
Industrial-grade sodium antimonate (e.g., ~48.5% Sb)
-
Industrial-grade hydrofluoric acid (e.g., 40-55% HF)
-
Hydrogen peroxide (e.g., 27.5%)
-
Polytetrafluoroethylene (PTFE)-lined reaction vessel
-
Plastic storage and filtration equipment
Procedure:
-
Charging the Reactor: In a PTFE-lined reaction vessel, charge 50 kg of industrial sodium antimonate.
-
Addition of Reagents: To the vessel, add 65 kg of industrial hydrofluoric acid. Subsequently, add 300 mL of hydrogen peroxide to oxidize any Sb³⁺ to Sb⁵⁺.[7]
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 95 °C. Maintain this temperature for 30 minutes.[7]
-
Cooling and Clarification: Stop stirring and allow the mixture to cool. Transfer the reacted material to a plastic storage tank for clarification.
-
Filtration: Decant the supernatant and filter it through a plastic filtration system to remove any insoluble residues.[7]
-
Concentration: Transfer the filtrate to a concentration vessel and heat indirectly to 125 °C. Concentrate the solution until its specific gravity reaches 1.8.[7]
-
Crystallization: Discharge the hot, concentrated solution into a crystallization tank and cool to 25 °C to precipitate the sodium hexafluoroantimonate product.[7]
-
Isolation: Isolate the crystalline product by filtration and subsequent centrifugal drying. The mother liquor can be recycled for the next concentration step.[7]
Caption: Workflow for the industrial synthesis of sodium hexafluoroantimonate.
Spectroscopic and Crystallographic Characterization
Characterization of NaSbF₆ is essential to confirm its purity and structure. Standard methods include X-ray diffraction, vibrational spectroscopy (IR, Raman), and NMR spectroscopy.
Table 3: Crystallographic Data for Sodium Hexafluoroantimonate
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [2] |
| Space Group | Pa3 | [2] |
| Lattice Constant (a) | 0.820 Å (8.20 pm) | [2] |
Vibrational Spectroscopy (IR & Raman) The vibrational modes of the octahedral SbF₆⁻ anion are well-defined. According to group theory for Oₕ symmetry, the fundamental vibrational modes are ν₁ (A₁g, Raman active), ν₂ (E₉, Raman active), ν₃ (F₁ᵤ, IR active), ν₄ (F₁ᵤ, IR active), ν₅ (F₂₉, Raman active), and ν₆ (F₂ᵤ, inactive). The observation of these modes and their positions can confirm the structure and purity of the sample.
¹⁹F NMR Spectroscopy ¹⁹F NMR is a powerful technique for analyzing fluorine-containing compounds. For the highly symmetric octahedral SbF₆⁻ anion, a single sharp resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for the hexafluoroantimonate anion has been reported, though the exact position can be influenced by the solvent and counter-ion.[2][5]
Applications in Research and Development
The primary utility of sodium hexafluoroantimonate stems from the non-coordinating and non-nucleophilic nature of the SbF₆⁻ anion. This property makes it valuable in reactions involving highly reactive cationic intermediates.
Cationic Polymerization
NaSbF₆ is not typically a direct initiator but serves as an excellent source of the hexafluoroantimonate anion for photoinitiators, most notably diaryliodonium salts (e.g., diphenyliodonium (B167342) hexafluoroantimonate, Ph₂I⁺SbF₆⁻).[8][9] These salts are highly effective photoacid generators (PAGs) for cationic polymerization, which is used to cure coatings, inks, and adhesives, particularly with epoxide (e.g., cyclohexene (B86901) oxide), oxetane, and vinyl ether monomers.[8][10]
Mechanism of Photoinitiated Cationic Polymerization:
-
Photo-excitation: The diaryliodonium salt absorbs UV radiation.
-
Photolysis: The salt undergoes irreversible fragmentation, generating a complex mixture of reactive species, including radicals and radical cations.[7]
-
Acid Generation: These reactive species interact with the solvent or monomer (via hydrogen abstraction), ultimately producing a superacid, HSbF₆.[10]
-
Initiation: The superacid protonates a monomer molecule (M), creating a carbocationic active center.
-
Propagation: The initiated monomer attacks another monomer in a chain-growth fashion, extending the polymer chain. The non-nucleophilic SbF₆⁻ counter-ion stabilizes the growing cationic chain end without causing termination.[11]
Caption: Mechanism of photoinitiated cationic polymerization using a diaryliodonium hexafluoroantimonate salt.
Experimental Protocol: Synthesis of Diphenyliodonium Hexafluoroantimonate
This protocol describes a metathesis (ion exchange) reaction to produce the photoinitiator from a more accessible diaryliodonium salt and sodium hexafluoroantimonate.
Materials:
-
Diphenyliodonium chloride (or another suitable salt like tosylate or iodide)
-
Sodium hexafluoroantimonate (NaSbF₆)
-
Acetone
-
Ethanol
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve 0.1 mol of diphenyliodonium tosylate in 1000 mL of acetone.[10]
-
Addition: Under stirring at room temperature, add 31 g (0.12 mol) of sodium hexafluoroantimonate to the solution.[10]
-
Reaction: Continue stirring the reaction mixture at room temperature overnight. A precipitate of the sodium salt of the original counter-ion (e.g., sodium tosylate) will form.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the acetone.[10]
-
Purification: Add ethanol to the residue to precipitate the desired diphenyliodonium hexafluoroantimonate product while the byproduct remains dissolved.
-
Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as an off-white powder.[10]
Safety and Handling
Sodium hexafluoroantimonate is a hazardous substance and must be handled with appropriate precautions.[12]
Table 4: Hazard and Safety Information
| Hazard Type | Description | Reference(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [10] |
| Irritation | Causes serious eye irritation. May cause respiratory tract irritation. | [10][12] |
| Chronic Effects | Chronic exposure may lead to fluoride poisoning (fluorosis) and may cause liver and kidney damage. | [12] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [6][10] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12]
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[6][12]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[6][12]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove and wash contaminated clothing before reuse.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong acids and oxidizing agents.[6][12]
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local regulations.
-
Waste Classification: As a compound containing antimony, it is classified as hazardous waste.[6]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant. Do not mix with other waste. Leave chemicals in their original containers.[10] Avoid release to the environment.[10] Handle uncleaned containers as you would the product itself.[10]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Spectroscopic studies of inorganic fluoro-complexes. Part I. The 19F nuclear magnetic resonance and vibrational spectra of hexafluorometallates of Groups IVA and IVB - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 8. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 9. Diphenyliodonium hexafluoroantimonate | CymitQuimica [cymitquimica.com]
- 10. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
